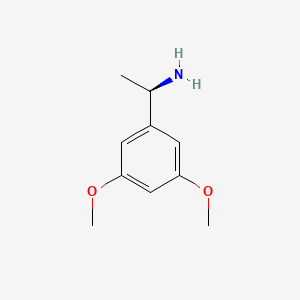

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914010 | |

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97294-78-5 | |

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 3,5 Dimethoxyphenyl Ethanamine

Asymmetric Synthetic Routes

Asymmetric synthesis offers an efficient route to directly obtain the desired enantiomer, often with high selectivity and yield, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a highly efficient one-pot procedure that converts a ketone directly into a chiral amine. This process involves the reaction of the ketone, 3,5-dimethoxyacetophenone, with an amine source in the presence of a chiral catalyst and a reducing agent. The key to the enantioselectivity lies in the chiral catalyst, which directs the reduction of the transiently formed imine or enamine intermediate.

The reaction is typically performed using a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand. For instance, ruthenium catalysts like Ru(OAc)₂(chiral phosphine (B1218219) ligand) have been shown to be effective for the asymmetric reductive amination of various ketones. nih.gov The process generally utilizes ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate) as the amine source and hydrogen gas or a hydride donor (e.g., a Hantzsch ester or silane) as the reductant. organic-chemistry.org The choice of chiral ligand is critical for achieving high enantiomeric excess (e.e.).

The general mechanism involves the in-situ formation of an imine from the 3,5-dimethoxyacetophenone and ammonia. The chiral metal complex then coordinates to the imine and facilitates the stereoselective transfer of a hydride from the reducing agent to the C=N double bond, yielding the (R)-amine. The efficiency of this one-pot method is a significant advantage in synthetic chemistry. nih.gov

Biocatalytic Approaches Utilizing Transaminases and Dehydrogenases

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering exceptional selectivity under mild reaction conditions. nih.gov Amine transaminases (TAs or ATAs) and, more recently, amine dehydrogenases (AmDHs) are the primary enzymes utilized for this transformation.

Transaminases, particularly ω-transaminases, catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or D-alanine) to a ketone acceptor. nih.gov This reaction requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which acts as an intermediate carrier of the amino group. nih.gov By selecting an appropriate (R)-selective transaminase, 3,5-dimethoxyacetophenone can be directly converted to (R)-1-(3,5-dimethoxyphenyl)ethanamine with very high enantiomeric purity. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone co-product (e.g., acetone (B3395972) when using isopropylamine).

Amine dehydrogenases offer a direct route for the reductive amination of ketones using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. exlibrisgroup.com Engineered AmDHs have been developed to exhibit high activity and selectivity for a broad range of ketones, including sterically demanding substrates. The regeneration of the expensive nicotinamide cofactor is typically achieved in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose.

Catalytic Asymmetric Hydrogenation of Precursor Imines

Catalytic asymmetric hydrogenation is one of the most robust and widely used methods for producing chiral amines. This strategy involves two discrete steps: the formation of a prochiral imine precursor followed by its enantioselective hydrogenation using a chiral metal catalyst. nih.gov

First, 3,5-dimethoxyacetophenone is condensed with an amine, such as ammonia or a primary amine (e.g., benzylamine), to form the corresponding N-substituted or N-unprotected ketimine. This imine is then hydrogenated under a hydrogen atmosphere using a chiral transition metal complex. Iridium and Rhodium catalysts are particularly effective for this transformation. nih.govnih.gov The choice of the chiral ligand coordinated to the metal center is paramount for achieving high enantioselectivity. A variety of chiral phosphine ligands have been developed for this purpose. For example, Rhodium complexes with bisphosphine-thiourea ligands have shown high efficiency in the asymmetric hydrogenation of unprotected N-H imines. nih.gov

The high efficiency, excellent enantioselectivity (often >95% e.e.), and the high turnover numbers of these catalysts make this method highly attractive for large-scale synthesis. youtube.com

| Catalyst System | Metal | Chiral Ligand Type | Substrate | Key Features |

| [Ru(OAc)₂(dm-segphos)] | Ruthenium | Bisphosphine | β-Keto Amides | High tolerance to ammonium ions, high e.e. nih.gov |

| Rh/Bisphosphine-thiourea | Rhodium | Bisphosphine-thiourea | N-H Imines | Dual hydrogen-bonding interaction enhances selectivity. nih.gov |

| Ir-based catalysts | Iridium | Various Phosphines | N-Aryl Imines | High turnover numbers, effective for herbicide synthesis. youtube.com |

| Iron-P-NH-N-P | Iron | Amine(imine)diphosphine | Imines | Utilizes an earth-abundant metal. nih.gov |

Multi-Component Reactions for Direct Asymmetric Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly convergent and atom-economical synthetic approach. rsc.org Asymmetric MCRs can provide rapid access to complex chiral molecules from simple precursors.

While a specific MCR for the direct synthesis of this compound is not extensively documented, established MCRs like the Strecker or Ugi reactions can be adapted in principle. For instance, an asymmetric Strecker synthesis could involve the reaction of 3,5-dimethoxyacetophenone with an ammonia source and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of a chiral catalyst. This would yield a chiral α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid or reduced to the target chiral amine. The development of chiral catalysts, including organocatalysts and metal complexes, is crucial for controlling the stereochemical outcome of such reactions. The main advantage of MCRs lies in their operational simplicity and the ability to generate molecular diversity efficiently. rsc.org

Chiral Resolution Techniques for Racemic 1-(3,5-Dimethoxyphenyl)ethanamine (B3176087)

Chiral resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers. iupac.org This approach begins with the synthesis of the racemic amine, which is then subjected to a separation process.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts. iupac.orgslideshare.net This technique leverages the principle that diastereomers have different physical properties, including solubility. libretexts.org

The process involves reacting the racemic 1-(3,5-dimethoxyphenyl)ethanamine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved.

The crystallized salt is then separated by filtration. Finally, the chiral resolving agent is removed, typically by treatment with a base, to liberate the enantiomerically enriched (R)- or (S)-amine. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. nih.gov

| Common Chiral Resolving Agents for Amines |

| (+)-Tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid) |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

| (-)-Malic acid |

| Brucine (naturally occurring alkaloid) |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) represents a highly efficient strategy for the asymmetric synthesis of chiral amines from their racemic counterparts, theoretically achieving a 100% yield of the desired enantiomer. This process couples the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. For the synthesis of this compound, a chemoenzymatic DKR approach is particularly effective.

This methodology typically involves the use of a lipase (B570770) for the enantioselective acylation of the amine and a metal-based catalyst to facilitate the racemization of the unreacted enantiomer. A well-established combination for the DKR of primary benzylic amines is Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and a palladium or ruthenium-based racemization catalyst. acs.orgorganic-chemistry.orgorganic-chemistry.org

The process for this compound would begin with the racemic amine. In the presence of CALB, the (R)-enantiomer is selectively acylated, for instance with an acyl donor like ethyl acetate (B1210297) or ethyl methoxyacetate, to form the corresponding (R)-amide. organic-chemistry.org Simultaneously, a racemization catalyst, such as a palladium nanocatalyst on a support like aluminum hydroxide (B78521) (Pd/AlO(OH)) or a ruthenium complex like Shvo's catalyst, continuously interconverts the remaining (S)-1-(3,5-dimethoxyphenyl)ethanamine back into the racemic mixture. organic-chemistry.orgorganic-chemistry.org This allows the (R)-enantiomer to be continually consumed by the enzymatic acylation until, ideally, the entire starting material is converted to the (R)-amide. The final step involves the hydrolysis of the amide to yield the desired this compound in high enantiomeric excess.

Key parameters that are optimized for an efficient DKR process include the choice of solvent, temperature, acyl donor, and the specific combination of lipase and racemization catalyst. acs.orgnih.gov

Table 1: Representative Conditions for Dynamic Kinetic Resolution of Primary Benzylic Amines

| Parameter | Condition | Reference |

|---|---|---|

| Resolution Catalyst | Immobilized Candida antarctica Lipase B (Novozym 435) | acs.orgorganic-chemistry.org |

| Racemization Catalyst | Palladium nanocatalyst (e.g., Pd/AlO(OH)) or Ru-complex (e.g., Shvo's catalyst) | organic-chemistry.orgorganic-chemistry.org |

| Acyl Donor | Ethyl acetate or Ethyl methoxyacetate | organic-chemistry.org |

| Solvent | Toluene or other non-polar organic solvents | acs.org |

| Temperature | 70-100 °C | organic-chemistry.org |

Preparative Enantioselective Chromatography

Preparative enantioselective chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For the separation of racemic 1-(3,5-dimethoxyphenyl)ethanamine, high-performance liquid chromatography (HPLC) utilizing polysaccharide-based CSPs is a common and effective approach.

CSPs derived from cellulose (B213188) or amylose (B160209), such as those coated with derivatives like tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability in resolving a wide range of chiral compounds, including aromatic amines. windows.net The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP.

For a preparative separation, the racemic amine is dissolved in a suitable mobile phase and repeatedly injected onto a large-diameter column packed with the chosen CSP. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is carefully optimized to achieve baseline separation of the two enantiomers. The fractions corresponding to each enantiomer are collected as they elute from the column, and the solvent is subsequently removed to yield the isolated, enantiomerically pure amines. Supercritical fluid chromatography (SFC) has also emerged as a complementary and often more efficient alternative to HPLC for preparative chiral separations. windows.net

Table 2: Exemplary Conditions for Preparative Chiral HPLC of Aromatic Amines

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Lux Cellulose-1, Lux Amylose-2) | windows.net |

| Column | Preparative scale column (e.g., Axia packed) | windows.net |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | windows.net |

| Detection | UV (e.g., 210 nm) | google.com |

| Flow Rate | Dependent on column dimensions, typically in the mL/min range | windows.net |

Synthesis of Key Precursors and Intermediates to this compound

The primary precursor for the synthesis of 1-(3,5-dimethoxyphenyl)ethanamine is the corresponding ketone, 3',5'-dimethoxyacetophenone . This ketone can be synthesized through a Friedel-Crafts acylation of 1,3-dimethoxybenzene .

The synthesis of racemic 1-(3,5-dimethoxyphenyl)ethanamine , the substrate for the resolution techniques described above, is most commonly achieved through the reductive amination of 3',5'-dimethoxyacetophenone . nih.govnih.gov This one-pot reaction involves the condensation of the ketone with an ammonia source, such as ammonia itself or ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. libretexts.org

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over a metal catalyst like nickel or palladium is a common industrial method. libretexts.org Alternatively, hydride reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are mild enough to selectively reduce the imine in the presence of the starting ketone. libretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol under weakly acidic conditions to facilitate imine formation. libretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-1-(3,5-dimethoxyphenyl)ethanamine |

| 1-(3,5-dimethoxyphenyl)ethanamine |

| 3',5'-dimethoxyacetophenone |

| 1,3-dimethoxybenzene |

| Ethyl acetate |

| Ethyl methoxyacetate |

| Hexane |

| Isopropanol |

| Ethanol |

| Ammonia |

| Ammonium acetate |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Stereochemical Characterization and Enantiopurity Determination of R 1 3,5 Dimethoxyphenyl Ethanamine

Analytical Techniques for Enantiomeric Excess (ee) Determination

The quantification of the enantiomeric composition of a chiral substance is crucial. Enantiomeric excess (ee) is a measure of the purity of a sample in this regard. Several sophisticated analytical techniques are employed for the precise determination of the ee of (R)-1-(3,5-dimethoxyphenyl)ethanamine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For primary amines like 1-(3,5-dimethoxyphenyl)ethanamine (B3176087), polysaccharide-based CSPs are particularly effective. Columns such as those from the Daicel CHIRALPAK® series, which contain amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) gel support, have demonstrated broad applicability for the resolution of enantiomers. hplc.euswisslabs.eunih.gov Specifically, amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA) is a versatile CSP that allows for the use of a wide range of solvents, enhancing the probability of achieving separation. hplc.eu

The separation of analogous primary amines has been successfully achieved using mobile phases typically consisting of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) or butylamine (B146782) (BA) to improve peak shape and reduce tailing. bath.ac.uk A screening approach is often employed, where various polysaccharide-based columns are tested with a standard set of mobile phases to find the optimal separation conditions.

Table 1: Representative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition |

| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or other suitable wavelength based on the analyte's chromophore |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents typical starting conditions for method development for the enantioseparation of primary amines like 1-(3,5-dimethoxyphenyl)ethanamine.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another principal method for enantioseparation, particularly for volatile compounds. For amines, derivatization is typically required to increase their volatility and improve their chromatographic behavior.

The most common approach involves the use of a chiral capillary column, where the stationary phase is a chiral selector, often a cyclodextrin (B1172386) derivative. For instance, Astec® CHIRALDEX™ columns with permethylated beta-cyclodextrin (B164692) (e.g., B-PM) have been successfully used to separate the enantiomers of N-acylated 1-phenylethylamine, a structurally similar compound. sigmaaldrich.com The amine is first derivatized, for example, by reaction with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding N-trifluoroacetyl derivative. These diastereomeric derivatives can then be resolved on the chiral GC column.

Table 2: Example Chiral GC Conditions for a Derivatized Phenylethylamine Analogue

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) |

| Analyte Form | N-Trifluoroacetyl derivative |

| Oven Program | Isothermal (e.g., 130 °C) or a temperature gradient |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 250 °C |

This table outlines a typical GC method for separating enantiomers of a derivatized primary amine, adaptable for 1-(3,5-dimethoxyphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents. These reagents react with the enantiomers to form diastereomers, or associate with them to form diastereomeric complexes, which are distinguishable in the NMR spectrum.

A widely used chiral derivatizing agent for amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. acs.orgnih.gov In the form of its acid chloride, it reacts with (R)- and (S)-1-(3,5-dimethoxyphenyl)ethanamine to form a pair of diastereomeric amides. Due to the different spatial arrangement of the groups around the newly formed amide bond, certain protons in the two diastereomers will experience different magnetic environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. nih.govresearchgate.net The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.

Alternatively, chiral solvating agents (CSAs) can be used. acs.orgunipi.itacs.org These agents, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or derivatives of mandelic acid, form transient diastereomeric complexes with the amine enantiomers through non-covalent interactions like hydrogen bonding. unipi.itarxiv.org This results in the splitting of NMR signals for the analyte, with the ratio of the integrals corresponding to the enantiomeric ratio.

Table 3: NMR-Based Enantiomeric Excess Determination Approaches

| Method | Reagent Example | Principle |

| Chiral Derivatizing Agent | (R)-Mosher's acid chloride | Covalent formation of diastereomeric amides with distinct NMR signals. |

| Chiral Solvating Agent | (S)-Mandelic Acid | Non-covalent formation of transient diastereomeric complexes, leading to signal splitting. |

Derivatization Strategies for Chromatographic Enantioseparation

As an alternative to using a chiral stationary phase, enantiomers can be derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatographic column (either GC or HPLC). nih.govnih.gov

For a primary amine like 1-(3,5-dimethoxyphenyl)ethanamine, a variety of chiral derivatizing agents (CDAs) are available. These reagents must be enantiomerically pure to ensure accurate quantification. Examples include:

S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC): Reacts with the amine to form stable diastereomeric amides, which can be separated by GC. nih.gov

Menthyl chloroformate: Reacts with amines to form diastereomeric carbamates.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A highly effective reagent for forming diastereomers that can be separated by reversed-phase HPLC.

The choice of derivatizing agent depends on the analyte and the chromatographic system available. The reaction should proceed to completion without any racemization of the analyte or the reagent.

Methodological Advancements in Stereochemical Analysis

The precise and accurate determination of the stereochemical composition of chiral compounds is a continuous area of research and development. For chiral amines like this compound, advancements in analytical techniques have enabled more efficient and sensitive analyses.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation and quantification of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are widely employed due to their broad applicability and high resolving power for a variety of chiral compounds, including aromatic amines. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The development of immobilized polysaccharide-based CSPs has further enhanced the robustness and solvent compatibility of these columns, allowing for a wider range of mobile phases to be used.

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane/Isopropanol mixtures, often with an amine additive (e.g., diethylamine) to improve peak shape |

| Detection | UV (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

This table represents typical starting conditions for the chiral separation of aromatic amines and would require optimization for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has also seen significant advancements for stereochemical analysis. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift non-equivalence in the NMR spectra of enantiomers. CSAs form transient diastereomeric complexes with the analyte, leading to observable differences in the chemical shifts of corresponding protons or carbons. For chiral amines, acidic CSAs are often effective. CDAs, on the other hand, react with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.

More recently, the development of specialized NMR techniques and more sophisticated chiral selectors continues to push the boundaries of stereochemical analysis, offering faster and more direct methods for determining enantiomeric purity and absolute configuration. These advancements are critical in various fields, including asymmetric synthesis and pharmaceutical development, where the stereochemistry of a molecule is directly linked to its biological activity.

Strategic Applications of R 1 3,5 Dimethoxyphenyl Ethanamine in Contemporary Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The incorporation of a chiral amine into a target molecule is a fundamental strategy for introducing stereochemistry. The amine group of (R)-1-(3,5-dimethoxyphenyl)ethanamine provides a reactive handle for a variety of transformations, while its inherent chirality can direct the stereochemical outcome of subsequent reactions or become a permanent stereocenter in the final product.

Construction of Nitrogen-Containing Heterocycles

The amine functionality of this compound serves as a key nucleophile or nitrogen source for the assembly of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. For instance, chiral phenylethylamines are known to be effective chiral auxiliaries in the synthesis of complex heterocyclic systems. In one such application, a related chiral amine, (R)-α-methylbenzylamine, was used to construct chiral 3-substituted isoindolinones through a diastereoselective aza-Michael reaction. beilstein-journals.org This strategy involves using the chiral amine to control the stereochemistry of the ring-forming cyclization, after which the auxiliary can be cleaved. beilstein-journals.org While specific examples detailing the use of the 3,5-dimethoxy derivative in this exact context are not prevalent, the principle demonstrates a key application for this class of compounds.

Synthesis of Chiral Polyfunctional Compounds

A chiral building block is a molecule that is incorporated into a synthetic sequence to construct a part of a larger, often complex, molecule. This compound can be employed as such a block, where its chiral center and functional groups are retained in the final structure. Chiral amines are frequently used as auxiliaries to direct the stereoselective alkylation of attached carbonyl compounds. nih.gov This methodology allows for the synthesis of enantiomerically enriched carboxylic acids, alcohols, and ketones, which are themselves versatile polyfunctional intermediates for further elaboration. nih.govosi.lv

Derivatization for Scaffold Elaboration

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. Derivatization of this compound allows for the creation of more elaborate molecular scaffolds. For example, the phenethylamine (B48288) scaffold is a well-known privileged structure in medicinal chemistry. nih.gov Modifications of this core, such as incorporating the amine into a piperidine (B6355638) ring, have been explored to create new selective serotonin (B10506) receptor agonists. nih.gov Such derivatizations alter the compound's conformational flexibility and can lead to new biological activities or improved properties.

As a Chiral Ligand Precursor in Asymmetric Catalysis

One of the most significant applications of chiral amines is their use as precursors for chiral ligands in transition-metal-catalyzed asymmetric reactions. The amine provides a convenient point for synthesizing more complex phosphine (B1218219) or diamine ligands, which then coordinate to a metal center to create a chiral catalytic environment.

Development of Chiral Phosphine and Diamine Ligands

Chiral phosphine and diamine ligands are cornerstones of asymmetric catalysis, particularly in hydrogenation reactions. pitt.edunih.gov The synthesis of these ligands often starts from readily available chiral molecules. This compound can be envisioned as a precursor for several classes of ligands. For instance, condensation with salicylaldehyde (B1680747) derivatives can produce chiral Schiff base ligands, which are known to form active complexes with metals like vanadium for catalytic oxidations. mdpi.com Furthermore, the amine can be a building block for P,N-ligands (containing both phosphorus and nitrogen donor atoms), which have proven effective in a range of catalytic transformations.

The following table illustrates the types of ligands that can be conceptually derived from chiral amine precursors.

| Ligand Type | General Synthetic Approach | Potential Metal Complex |

| Chiral Schiff Base | Condensation of the amine with a substituted salicylaldehyde. | Vanadium, Copper, Titanium |

| Chiral Phosphinamine | Reaction of the amine with a chlorophosphine (e.g., Ph₂PCl). | Rhodium, Iridium, Palladium |

| Chiral Diamine | Dimerization or reaction with another amine-containing fragment. | Ruthenium, Rhodium |

This table represents general synthetic strategies for ligand development from chiral amine precursors.

Application in Asymmetric Hydrogenation Reactions

The ultimate test of a chiral ligand is its performance in an asymmetric reaction, with hydrogenation being a benchmark transformation. pitt.edursc.org Rhodium and Iridium complexes bearing chiral phosphine ligands are highly effective for the enantioselective hydrogenation of prochiral olefins, ketones, and imines. nih.govnih.govthieme-connect.de Ligands derived from chiral phenylethylamines create a specific three-dimensional space around the metal center, forcing the substrate to bind in a way that leads to the preferential formation of one enantiomer of the product. The electronic properties of the ligand, influenced by substituents like the methoxy (B1213986) groups on the phenyl ring, can also fine-tune the catalyst's activity and selectivity.

The table below shows representative results for the asymmetric hydrogenation of enamides using a rhodium catalyst with a C₁-symmetric phospholane-phosphine ligand, demonstrating the high efficiency achievable with such systems. nih.gov

| Substrate | Product Configuration | Enantiomeric Excess (ee) |

| (Z)-Methyl α-acetamidocinnamate | (R) | 98% |

| (Z)-N-Acetyl-α-phenyl-enamide | (R) | 99% |

| (Z)-N-Acetyl-α-(p-methoxyphenyl)-enamide | (R) | >99% |

Data adapted from a study on related C₁-symmetric diphosphine ligands to illustrate typical performance in asymmetric hydrogenation. nih.gov

Roles in Other Chiral Metal-Catalyzed Transformations

Chiral amines, particularly phenylethylamine derivatives, are fundamental precursors for the synthesis of a wide array of chiral ligands for metal-catalyzed asymmetric transformations. These ligands, once complexed with a metal center (such as rhodium, iridium, or ruthenium), can create a chiral environment that enables the conversion of prochiral substrates into enantiomerically enriched products. Common transformations include asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.

Typically, the primary amine group of a compound like this compound would be chemically modified, for instance, into a Schiff base, a phosphine, or an oxazoline, to create a bidentate or multidentate ligand capable of coordinating with a metal. The stereochemistry of the final product is dictated by the spatial arrangement of the ligand around the metal catalyst.

Despite the established utility of this class of compounds, a thorough search of scientific and patent literature did not yield specific examples or detailed research findings on the application of this compound as a ligand or ligand precursor in specific metal-catalyzed transformations. Therefore, no data table of its performance in such reactions can be provided.

As a Chiral Resolving Agent for Other Compounds

The classical method for separating the enantiomers of a racemic mixture, known as chemical resolution, often involves the use of a chiral resolving agent. Chiral amines are particularly effective for the resolution of racemic carboxylic acids. The process relies on the reaction between the racemic acid and a single enantiomer of a chiral amine to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation, typically by fractional crystallization. Once a diastereomeric salt is isolated, treatment with a strong acid regenerates the enantiomerically pure carboxylic acid and recovers the chiral amine.

This compound is structurally well-suited to act as a chiral resolving agent for racemic acids due to its basic amine group and defined stereocenter. The bulky 3,5-dimethoxyphenyl group can influence the crystal packing of the resulting diastereomeric salts, which is a critical factor for achieving efficient separation.

However, specific studies detailing the use of this compound for the resolution of specific racemic compounds, along with corresponding data on yields and the diastereomeric or enantiomeric excess achieved, were not found in the reviewed literature. The table below is a template for how such data would be presented if available.

Table 1: Illustrative Data Format for Chiral Resolution No specific research findings for this compound were located. The following is a template.

| Racemic Compound Resolved | Solvent System | Isolated Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee%) of Recovered Compound |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Investigations Pertaining to R 1 3,5 Dimethoxyphenyl Ethanamine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (R)-1-(3,5-dimethoxyphenyl)ethanamine and how its spatial arrangement influences its properties and interactions. These studies typically employ molecular mechanics (MM) methods to explore the potential energy surface of the molecule and identify its stable conformers.

For phenylethylamine derivatives, the key degrees of freedom are the torsion angles around the Cα-Cβ bond and the Cβ-C(phenyl) bond. nih.govresearchgate.net In the case of this compound, the presence of the two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring introduces additional rotational freedom and potential steric interactions that influence the preferred conformations.

Studies on the parent compound, 2-phenylethylamine, have identified several low-energy conformers, often categorized as gauche (folded) or anti (extended) with respect to the ethylamine (B1201723) side chain. researchgate.net The gauche conformers are often stabilized by a weak intramolecular N-H···π interaction between the amino group and the aromatic ring. researchgate.net For this compound, similar conformational preferences are expected, although the bulky methoxy groups may alter the relative energies of these conformers.

A systematic conformational search using molecular mechanics would likely reveal a set of low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. This information is critical for understanding which molecular shapes are most likely to be present and interact with other molecules, such as chiral selectors in chromatography.

Table 1: Hypothetical Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (N-Cα-Cβ-C1) | Relative Energy (kcal/mol) | Key Features |

| Gauche I | ~60° | 0.00 | Potential for N-H···π interaction |

| Gauche II | ~-60° | 0.25 | Steric repulsion between amine and methoxy group |

| Anti | ~180° | 0.75 | Extended conformation |

Note: This table is illustrative and based on general principles of phenylethylamine conformational analysis. Actual values would require specific calculations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules with high accuracy. nih.gov For this compound, DFT calculations can provide valuable insights into its chemical behavior.

DFT calculations can be used to optimize the geometry of the molecule and to calculate various electronic properties. The distribution of electron density, for instance, can be visualized through the molecular electrostatic potential (MEP) map, which highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the nitrogen atom of the amine group and the oxygen atoms of the methoxy groups are expected to be electron-rich, while the aromatic protons and the amine protons would be electron-poor.

Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Local reactivity descriptors, such as Fukui functions, can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 9.0 eV | Indicator of chemical stability |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity |

Note: These values are hypothetical and would need to be determined through specific DFT calculations.

Simulation of Chiral Recognition Mechanisms in Chromatographic Systems

The separation of enantiomers in chiral chromatography relies on the differential interactions between the two enantiomers and a chiral stationary phase (CSP). mdpi.com Molecular dynamics (MD) simulations are a powerful tool for studying these transient interactions and elucidating the mechanism of chiral recognition at a molecular level. researchgate.netnih.gov

For the separation of this compound, a common type of CSP used is a polysaccharide-based one, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate). researchgate.netfigshare.com MD simulations can model the dynamic process of the analyte entering and interacting with the chiral grooves of the polysaccharide. These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that contribute to the differential binding affinity of the two enantiomers. figshare.com

By analyzing the simulation trajectories, it is possible to calculate the binding free energy of each enantiomer to the CSP. The difference in binding free energies (ΔΔG) determines the separation factor (α) and the elution order. nih.gov These simulations can provide a detailed picture of the key intermolecular interactions responsible for chiral discrimination. For instance, the amine group of this compound can act as a hydrogen bond donor, while the dimethoxyphenyl ring can engage in π-π interactions with the phenyl groups of the CSP. researchgate.net

Table 3: Hypothetical Interaction Analysis from MD Simulation of (R)- and (S)-1-(3,5-dimethoxyphenyl)ethanamine with a Chiral Stationary Phase

| Interaction Type | (R)-Enantiomer | (S)-Enantiomer | Contribution to Chiral Recognition |

| Hydrogen Bonding | Strong interaction with CSP carbonyl group | Weaker, more transient interaction | Major |

| π-π Stacking | Favorable orientation with CSP phenyl ring | Less favorable orientation due to steric hindrance | Moderate |

| Steric Repulsion | Minimal | Significant clash between methyl group and CSP | Major |

Note: This table presents a hypothetical scenario to illustrate the type of data obtained from MD simulations.

Computational Design of Enantioselective Synthetic Pathways

Computational chemistry can also play a significant role in the design of new and efficient enantioselective synthetic routes for chiral molecules like this compound. chiralpedia.com By modeling potential reaction pathways and transition states, computational methods can help to predict the stereochemical outcome of a reaction and guide the selection of the most promising catalysts and reaction conditions. rsc.org

For the synthesis of chiral amines, several enzymatic and catalytic approaches have been developed. nih.govfrontiersin.org Computational tools, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, can be used to screen potential enzymes or catalysts for their ability to selectively produce the desired (R)-enantiomer. nih.gov

For example, in a transaminase-catalyzed reductive amination, docking studies could be used to predict how the prochiral ketone precursor, 3,5-dimethoxyacetophenone, binds to the active site of different transaminase variants. By analyzing the binding poses and the proximity to the catalytic residues, it is possible to predict which enzyme will favor the formation of the (R)-amine. researchgate.net Similarly, for a transition-metal-catalyzed asymmetric hydrogenation, computational modeling can be used to design chiral ligands that will effectively control the stereochemistry of the reaction. rsc.org This in silico screening can significantly reduce the experimental effort required to develop a highly enantioselective synthesis. chiralpedia.com

Emerging Research Frontiers and Future Prospects for R 1 3,5 Dimethoxyphenyl Ethanamine

Development of Novel Green Chemistry Approaches for its Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and fine chemical manufacturing. rsc.org Traditional methods often involve stoichiometric reagents and harsh conditions, leading to significant waste and environmental impact. guidechem.com Consequently, the development of green and sustainable synthetic routes is a major focus of contemporary research. For a compound like (R)-1-(3,5-dimethoxyphenyl)ethanamine, two prominent green chemistry approaches are biocatalysis and catalytic reductive amination.

Biocatalytic Asymmetric Reductive Amination:

One of the most promising green strategies for the synthesis of chiral amines is the use of enzymes, particularly amine dehydrogenases (AmDHs) and transaminases (TAs). These biocatalysts offer high enantioselectivity and operate under mild, aqueous conditions. nih.gov The synthesis of this compound can be envisioned via the asymmetric reductive amination of the corresponding prochiral ketone, 3,5-dimethoxyacetophenone.

Recent advancements have seen the development of engineered AmDHs with expanded substrate scopes. For instance, an engineered amine dehydrogenase from Jeotgalicoccus aerolatus has been shown to effectively catalyze the asymmetric synthesis of various chiral α-aryl primary amines with excellent conversions (up to 99%) and enantioselectivities (up to 99% ee). nih.gov While this specific study did not report on 3,5-dimethoxyacetophenone, the successful amination of other substituted acetophenones suggests a high potential for the application of similar engineered biocatalysts for the synthesis of this compound.

| Enzyme Type | Substrate | Potential Product | Key Advantages |

|---|---|---|---|

| Engineered Amine Dehydrogenase (AmDH) | 3,5-Dimethoxyacetophenone | This compound | High enantioselectivity, mild reaction conditions, aqueous media. nih.gov |

| (R)-selective Transaminase (TA) | 3,5-Dimethoxyacetophenone | This compound | High enantioselectivity, use of inexpensive amine donors. |

Catalytic Reductive Amination:

Catalytic reductive amination represents another atom-economical and environmentally benign route to chiral amines. rsc.org This one-pot reaction involves the condensation of a ketone with an amine source, followed by in-situ reduction of the resulting imine. masterorganicchemistry.com The use of molecular hydrogen as the reductant is particularly attractive from a green chemistry perspective. Recent research has focused on the development of non-precious metal catalysts for this transformation. For example, manganese-based catalysts have been successfully employed for the reductive amination of a wide range of aldehydes and amines with excellent yields under mild conditions. rsc.org The application of such catalytic systems to the asymmetric reductive amination of 3,5-dimethoxyacetophenone could provide a cost-effective and sustainable manufacturing process for the target amine.

Exploration of Advanced Catalytic Systems for its Derivatization

Once obtained in enantiopure form, this compound can be further functionalized to create a diverse range of valuable molecules. Advanced catalytic systems are being explored to achieve selective and efficient derivatization. A key area of interest is the use of this chiral amine as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis.

The nitrogen atom of this compound can be readily derivatized through reactions such as N-acylation, N-alkylation, and the formation of Schiff bases. These derivatives can then be employed as ligands in transition metal-catalyzed reactions. For instance, the formation of phosphine-containing ligands (e.g., phosphoramidites) from chiral amines is a well-established strategy for creating effective ligands for asymmetric hydrogenation and other transformations. The dimethoxy-substituted phenyl ring of the title compound could offer unique electronic and steric properties to the resulting catalyst complex, potentially leading to enhanced reactivity and selectivity.

| Reaction Type | Reagent/Catalyst | Potential Product Class | Application |

|---|---|---|---|

| N-Acylation / Phosphinylation | Acid chlorides, Phosphine (B1218219) chlorides | Chiral amides, Phosphoramidite ligands | Asymmetric catalysis |

| Reductive amination with aldehydes/ketones | Carbonyl compound, Reducing agent | Chiral secondary/tertiary amines | Pharmaceutical intermediates, chiral auxiliaries |

| Schiff base formation | Aldehydes | Chiral imines | Ligands for coordination chemistry |

Integration into High-Throughput Screening for New Synthetic Methodologies

High-throughput screening (HTS) has become an indispensable tool in modern chemical research, enabling the rapid evaluation of numerous reaction conditions to identify optimal parameters. scienceintheclassroom.org The synthesis of this compound via reductive amination of 3,5-dimethoxyacetophenone is an ideal candidate for HTS methodologies. A typical HTS workflow would involve the parallel screening of various catalysts, solvents, reducing agents, and other reaction parameters in a miniaturized format, such as a 96-well or 384-well plate. scienceintheclassroom.org

A relevant example is the use of the Multipin™ approach for the solid-phase reductive amination of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, a compound bearing a similar dimethoxyphenyl moiety. scienceintheclassroom.orgresearchgate.net This method allowed for the comparative assessment of different reaction conditions in a multiple synthesis format. A similar strategy could be employed for the asymmetric reductive amination of 3,5-dimethoxyacetophenone, screening a library of chiral ligands and catalysts to quickly identify conditions that provide high yield and enantioselectivity for this compound.

| Variable | Examples of Parameters to Screen | Goal |

|---|---|---|

| Catalyst | Different transition metals (e.g., Ir, Rh, Ru, Fe), various chiral ligands | Identify the most active and enantioselective catalyst |

| Reducing Agent | H₂, silanes, borohydrides | Optimize reduction efficiency and selectivity |

| Solvent | Protic and aprotic solvents | Improve solubility and reaction kinetics |

| Temperature and Pressure | Varying ranges | Determine optimal thermodynamic and kinetic conditions |

The data generated from such HTS campaigns can be rapidly analyzed to build a comprehensive understanding of the reaction landscape, accelerating the development of robust and scalable synthetic protocols.

Advanced Materials Science Applications (e.g., Chiral Stationary Phases)

The unique chiral structure of this compound makes it a promising candidate for applications in materials science, particularly in the development of chiral stationary phases (CSPs) for enantioselective chromatography. CSPs are crucial for the separation of racemic mixtures, a critical process in the pharmaceutical industry.

The amine group of this compound provides a convenient handle for covalent attachment to a solid support, such as silica (B1680970) gel. The resulting chiral material can then be packed into a high-performance liquid chromatography (HPLC) column. The enantioselective recognition properties of the CSP would arise from the specific interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) between the chiral selector (the immobilized amine derivative) and the enantiomers of the analyte. The dimethoxyphenyl group, with its potential for π-π and dipole-dipole interactions, could play a significant role in the chiral recognition mechanism.

While specific examples of CSPs derived from this compound are not yet prevalent in the literature, the principle has been demonstrated with other chiral amines. The development of novel CSPs based on this amine could lead to improved separation capabilities for a range of chiral compounds.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(3,5-dimethoxyphenyl)ethanamine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer. A common approach includes:

Intermediate Preparation : Reacting 3,5-dimethoxybenzaldehyde with nitroethane via Henry reaction to form a nitroalkane intermediate.

Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce the nitro group to an amine.

Chiral Separation : Use of chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to isolate the (R)-enantiomer .

Enantiomeric purity (>98%) can be verified via polarimetry or chiral GC/MS.

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methoxy groups (δ ~3.75 ppm for OCH₃) and ethanamine backbone (δ ~1.3 ppm for CH₃).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO₂; exact mass 181.1103).

- Computational Modeling : Density Functional Theory (DFT) calculations using the InChIKey

RHOGRSKNWDNCDN-UHFFFAOYSA-N(PubChem) predict thermodynamic stability and electronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks (no vapor pressure data available; assume volatility).

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Assay Validation : Use standardized receptor-binding assays (e.g., serotonin 5-HT₂A receptor binding) with positive controls (e.g., LSD).

- Structural Analysis : Compare functional group substitutions (e.g., methoxy vs. ethoxy groups) using SAR studies. For example, 4-ethoxy analogs (e.g., 2C-T-2) show altered binding affinities due to steric effects .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks.

- Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation products.

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life. Preliminary data suggest instability in acidic conditions (pH < 3) .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels.

- Reference Standards : Synthesize and characterize known byproducts (e.g., demethylated derivatives) for spiking experiments.

Q. What regulatory considerations apply to this compound, given its structural similarity to controlled phenethylamine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.